REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC=CC=1>[O:19]([C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)N1N=CC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
1,8-diazabicyclo-(5,4,0)-7-undecene
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 hours
|
Duration
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7 h
|
Type
|
WASH
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Details
|
This reaction solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an organic fraction was dried over anhydrous sodium sulfate
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Type
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EXTRACTION
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Details
|
The resulting extract
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Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
the residue was purified by alumina gel column chromatography
|
Type
|
ADDITION
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Details
|
a mixture of n-hexane and ethyl acetate (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=NC=N1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |